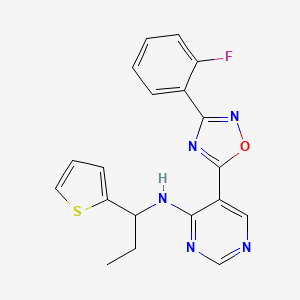
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(thiophen-2-yl)propyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(thiophen-2-yl)propyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H16FN5OS and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(thiophen-2-yl)propyl)pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 1,2,4-oxadiazole moiety, known for its diverse biological properties.
- A pyrimidine core that contributes to its pharmacological profile.
- A thiophene substituent which can enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole group often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole , similar to the compound under review, show promising anticancer activity. For instance:
- Cytotoxicity Tests : The compound was tested against several human cancer cell lines such as MCF-7 (breast cancer), U937 (monocytic leukemia), and others. Results indicated that it exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase cascade .
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor growth and survival, similar to other oxadiazole derivatives which have shown inhibitory activity against histone deacetylases (HDACs) and carbonic anhydrases .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Case Study 1 : A study involving a series of oxadiazole derivatives demonstrated that modifications in the substituents significantly affected their anticancer potency. The compound's structural features were optimized to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Case Study 2 : Another investigation focused on the antiproliferative effects of similar compounds against melanoma cell lines. The results indicated that structural analogs exhibited varying degrees of effectiveness based on their functional groups and stereochemistry .
特性
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-2-15(16-8-5-9-27-16)23-17-13(10-21-11-22-17)19-24-18(25-26-19)12-6-3-4-7-14(12)20/h3-11,15H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXAKWUJYWOPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














